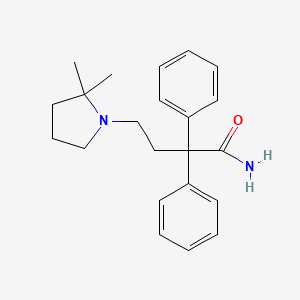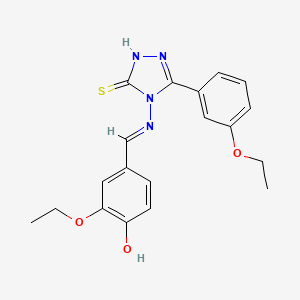
2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives
准备方法
合成路线和反应条件
2-((4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫)-N'-(1-苯基亚乙基)乙酰肼的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过在酸性或碱性条件下涉及肼衍生物和适当前体的环化反应合成。
硫醚的形成: 三唑衍生物可以与烷基卤化物反应以引入硫醚基团。
酰肼的形成: 可以通过与水合肼的缩合反应引入乙酰肼部分。
席夫碱的形成: 最后一步涉及酰肼与醛或酮的缩合以形成席夫碱。
工业生产方法
此类化合物的工业生产方法通常涉及优化反应条件以最大限度地提高产率和纯度。这可能包括使用催化剂、控制温度和压力条件以及纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,可能导致形成亚砜或砜。
还原: 还原反应可能会将席夫碱转化为相应的胺。
取代: 该化合物可以参与亲核取代反应,特别是在三唑环或硫醚基团处。
常见试剂和条件
氧化剂: 过氧化氢、间氯过氧苯甲酸 (m-CPBA)。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 烷基卤化物、酰氯。
主要产物
氧化产物: 亚砜、砜。
还原产物: 胺。
取代产物: 取决于所用试剂的各种取代衍生物。
科学研究应用
化学
催化: 三唑衍生物通常用作配位化学和催化中的配体。
材料科学: 这些化合物可用于合成聚合物和其他先进材料。
生物学和医学
抗菌剂: 三唑衍生物以其抗菌特性而闻名,并且正在研究其作为抗生素或抗真菌剂的潜在用途。
抗癌剂: 一些三唑化合物已显示出抑制癌细胞生长的潜力。
工业
农业: 这些化合物可以用作杀菌剂或除草剂。
制药: 在各种治疗应用的药物开发中的潜在用途。
作用机制
2-((4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫)-N'-(1-苯基亚乙基)乙酰肼的作用机制将取决于其特定的生物靶标。一般来说,三唑衍生物可以与酶或受体相互作用,抑制其活性或调节其功能。涉及的分子靶标和途径需要通过实验研究来确定。
相似化合物的比较
类似化合物
1,2,4-三唑衍生物: 具有类似三唑环但具有不同取代基的化合物。
含硫醚的化合物: 具有类似硫醚键的化合物。
席夫碱: 具有类似亚胺(席夫碱)官能团的化合物。
独特性
2-((4-乙基-5-苯基-4H-1,2,4-三唑-3-基)硫)-N'-(1-苯基亚乙基)乙酰肼的独特性在于其官能团的特定组合,这可能与其他类似化合物相比赋予其独特的生物学或化学特性。
属性
CAS 编号 |
361165-45-9 |
|---|---|
分子式 |
C20H21N5OS |
分子量 |
379.5 g/mol |
IUPAC 名称 |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-3-25-19(17-12-8-5-9-13-17)23-24-20(25)27-14-18(26)22-21-15(2)16-10-6-4-7-11-16/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-15+ |
InChI 键 |
VBIPBVBWEDYOGS-RCCKNPSSSA-N |
手性 SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)

![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)





![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12011167.png)
![N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}ethyl)-4-propoxybenzamide](/img/structure/B12011177.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)
